

Initial Toxicity Screening of SB 11285: A Technical Guide

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Compound of Interest		
Compound Name:	SB-284851-BT	
Cat. No.:	B1680826	Get Quote

Disclaimer: Initial searches for "SB-284851-BT" did not yield a specific chemical entity with publicly available data. However, extensive research strongly suggests a typographical error in the query and indicates that the compound of interest is likely SB 11285, a potent STING (Stimulator of Interferon Genes) agonist. This technical guide focuses on the initial toxicity screening of SB 11285, based on available preclinical and early clinical data. The "-BT" suffix in the original query remains unidentified and may be an internal project code or a further typographical error.

This guide is intended for researchers, scientists, and drug development professionals, providing a concise overview of the initial safety profile of SB 11285, its mechanism of action, and relevant experimental protocols.

Introduction to SB 11285

SB 11285 is a synthetic cyclic dinucleotide that acts as a STING agonist, a promising class of immuno-oncology agents.[1] By activating the STING pathway, SB 11285 stimulates the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[2][3] It is being developed for intravenous administration to treat a variety of advanced solid tumors.[4][5][6]

Quantitative Toxicity Data

The publicly available quantitative data on the initial toxicity of SB 11285 is primarily from in vivo preclinical studies. The following table summarizes the key findings.



Assay Type	Species	Route of Administrat ion	Endpoint	Result	Reference
Maximum Tolerated Dose (MTD)	Mouse	Intraperitonea I (daily)	MTD	16 mg/kg/day	[1][7]
Phase 1 Clinical Trial	Human	Intravenous	Safety and Tolerability	Well tolerated	[5]

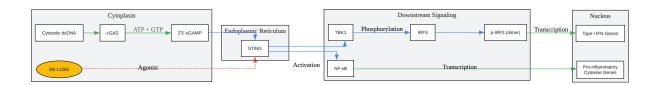
Experimental ProtocolsIn Vivo Maximum Tolerated Dose (MTD) Study in Mice

A preclinical study was conducted to determine the MTD of SB 11285 in mice.[1][7]

- · Species: Mouse
- Route of Administration: Intraperitoneal (i.p.) injection.
- Dosing Regimen: Daily injections for 10 consecutive days.
- Objective: To identify the highest dose of SB 11285 that does not cause unacceptable toxicity over the study period.
- Observations: While specific clinical observations were not detailed in the available literature, such studies typically involve monitoring for changes in body weight, food and water consumption, clinical signs of distress (e.g., changes in posture, activity, breathing), and may include terminal procedures like gross necropsy and histopathology of key organs.
- Results: The MTD was established at 16 mg/kg/day. The compound was reported to be well-tolerated and safe in these studies.[1][7]

Visualizations SB 11285 Mechanism of Action: The cGAS-STING Pathway



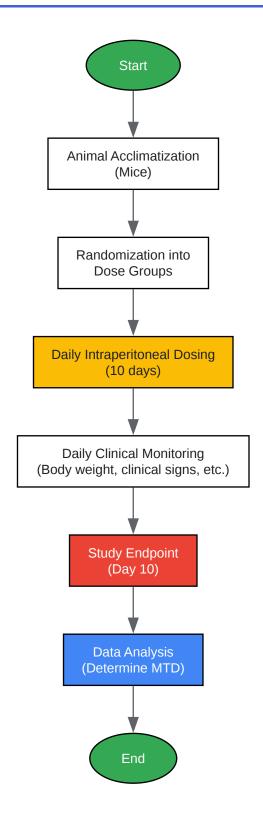


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Caption: cGAS-STING signaling pathway activated by SB 11285.

Experimental Workflow for In Vivo MTD Study





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Caption: Workflow for the in vivo MTD study of SB 11285 in mice.

Summary and Conclusion



SB 11285 is a promising STING agonist with a favorable initial safety profile based on the available preclinical and early clinical data. The MTD in mice has been established at 16 mg/kg/day via intraperitoneal administration, and the compound has been well-tolerated in a Phase 1 clinical trial. The mechanism of action through the cGAS-STING pathway is well-defined and provides a clear rationale for its immunotherapeutic effects.

It is important to note that the publicly available information on the initial toxicity screening of SB 11285 is limited. A comprehensive assessment would require data from a broader range of non-clinical safety studies, including in vitro cytotoxicity assays on various cell lines, genotoxicity assays (e.g., Ames test, micronucleus assay), and safety pharmacology studies to evaluate effects on major organ systems. As SB 11285 progresses through clinical development, more detailed information on its safety and toxicity profile will likely become available. This guide serves as a summary of the currently accessible data for the scientific community.

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